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Compound of Interest

Compound Name: 1-Phenylcyclopentanecarbonitrile

Cat. No.: B1345207 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

the spectroscopic properties of a molecule and its analogs is fundamental for identification,

characterization, and quality control. This guide provides a comparative analysis of the

spectroscopic data for 1-Phenylcyclopentanecarbonitrile and its para-substituted derivatives,

focusing on Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)

techniques. The inclusion of electron-donating (methoxy) and electron-withdrawing (chloro and

nitro) groups on the phenyl ring allows for a systematic evaluation of their influence on the

spectral characteristics of the parent molecule.

Data Presentation
The following tables summarize the key spectroscopic data for 1-
Phenylcyclopentanecarbonitrile and its derivatives.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹)

1-Phenylcyclopentanecarbonitrile

~3060 (Ar C-H stretch), ~2960 (Aliphatic C-H

stretch), ~2235 (C≡N stretch), ~1600, ~1495,

~1450 (Ar C=C stretch)

1-(4-Methoxyphenyl)cyclopentanecarbonitrile

~3050 (Ar C-H stretch), ~2960 (Aliphatic C-H

stretch), ~2230 (C≡N stretch), ~1610, ~1510,

~1460 (Ar C=C stretch), ~1250 (Asym. C-O-C

stretch), ~1030 (Sym. C-O-C stretch)[1]

1-(4-Chlorophenyl)cyclopentanecarbonitrile

Expected: ~3070 (Ar C-H stretch), ~2960

(Aliphatic C-H stretch), ~2238 (C≡N stretch),

~1590, ~1490 (Ar C=C stretch), ~1090 (Ar-Cl

stretch)

1-(4-Nitrophenyl)cyclopentanecarbonitrile

Expected: ~3100 (Ar C-H stretch), ~2960

(Aliphatic C-H stretch), ~2245 (C≡N stretch),

~1600, ~1490 (Ar C=C stretch), ~1520 (Asym.

NO₂ stretch), ~1345 (Sym. NO₂ stretch)

Table 2: ¹H NMR Spectroscopic Data (Predicted)
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Compound
Aromatic Protons
(δ, ppm)

Cyclopentyl
Protons (δ, ppm)

Other Protons (δ,
ppm)

1-

Phenylcyclopentaneca

rbonitrile

~7.3-7.5 (m, 5H) ~1.8-2.2 (m, 8H) -

1-(4-

Methoxyphenyl)cyclop

entanecarbonitrile

~7.3 (d, 2H), ~6.9 (d,

2H)
~1.8-2.2 (m, 8H) ~3.8 (s, 3H, -OCH₃)

1-(4-

Chlorophenyl)cyclope

ntanecarbonitrile

~7.4 (d, 2H), ~7.3 (d,

2H)
~1.8-2.2 (m, 8H) -

1-(4-

Nitrophenyl)cyclopent

anecarbonitrile

~8.2 (d, 2H), ~7.6 (d,

2H)
~1.9-2.3 (m, 8H) -

Note: Experimental NMR data for the derivatives were not readily available. The presented

data is based on predicted chemical shifts.

Table 3: ¹³C NMR Spectroscopic Data (Predicted)
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Compound
Aromatic
Carbons (δ,
ppm)

Cyclopentyl
Carbons (δ,
ppm)

Nitrile Carbon
(C≡N) (δ, ppm)

Other Carbons
(δ, ppm)

1-

Phenylcyclopent

anecarbonitrile

~138 (quat.),

~129, ~128,

~126

~45 (quat.), ~38,

~24
~123 -

1-(4-

Methoxyphenyl)c

yclopentanecarb

onitrile

~160 (quat.),

~130 (quat.),

~128, ~114

~44 (quat.), ~38,

~24
~123 ~55 (-OCH₃)

1-(4-

Chlorophenyl)cyc

lopentanecarboni

trile

~137 (quat.),

~134 (quat.),

~129, ~128

~45 (quat.), ~38,

~24
~122 -

1-(4-

Nitrophenyl)cyclo

pentanecarbonitri

le

~148 (quat.),

~145 (quat.),

~127, ~124

~45 (quat.), ~38,

~24
~121 -

Note: Experimental NMR data for the derivatives were not readily available. The presented

data is based on predicted chemical shifts.

Table 4: Mass Spectrometry Data
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Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

1-

Phenylcyclopentanecarbonitril

e

171 [M]⁺
142 ([M-HCN]⁺), 129 ([M-

C₂H₄N]⁺), 115, 91

1-(4-

Methoxyphenyl)cyclopentanec

arbonitrile

201 [M]⁺
172 ([M-HCN]⁺), 159 ([M-

C₂H₄N]⁺), 134, 121

1-(4-

Chlorophenyl)cyclopentanecar

bonitrile

205/207 [M]⁺
176/178 ([M-HCN]⁺), 163/165

([M-C₂H₄N]⁺), 151, 125

1-(4-

Nitrophenyl)cyclopentanecarbo

nitrile

216 [M]⁺
187 ([M-HCN]⁺), 174 ([M-

C₂H₄N]⁺), 161, 130, 115

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is added as an internal standard (δ 0.00).

¹H NMR Spectroscopy:

Instrument: A 400 MHz NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Acquisition Parameters:

Spectral Width: -2 to 12 ppm
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Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Processing: The Free Induction Decay (FID) is processed with a 0.3 Hz line broadening

exponential multiplication, followed by Fourier transformation, phase correction, and baseline

correction.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz NMR spectrometer (on a 400 MHz system).

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 0 to 220 ppm

Number of Scans: 1024

Relaxation Delay: 2.0 s

Processing: The FID is processed with a 1.0 Hz line broadening exponential multiplication,

followed by Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared between two potassium

bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of

the sample with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition:

Instrument: A standard FT-IR spectrometer.

Mode: Transmittance.
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and

automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS System:

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x

0.25 µm).

Mass Spectrometer: A quadrupole mass analyzer with an electron ionization (EI) source.

GC Conditions:

Injector Temperature: 250°C.

Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at

10°C/min to 280°C and held for 5 minutes.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 230°C.
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Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-
Phenylcyclopentanecarbonitrile and its derivatives.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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